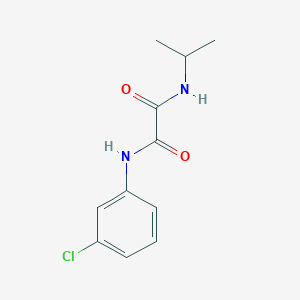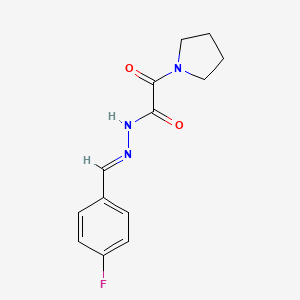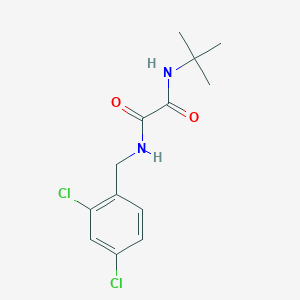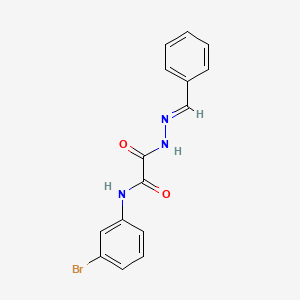
N-(3-chlorophenyl)-N'-isopropylethanediamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-isopropylethanediamide, commonly known as ACPD, is a chemical compound used in scientific research. It is an agonist for metabotropic glutamate receptors (mGluRs) and is used to study the physiological and biochemical effects of these receptors.
Mécanisme D'action
ACPD acts as an agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide, specifically the mGluR1 and mGluR5 subtypes. When ACPD binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects. It can modulate neurotransmitter release, alter synaptic plasticity, and affect neuronal excitability. ACPD has also been shown to have analgesic effects, and it may have potential as a treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACPD in lab experiments is that it is a potent and selective agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide. This allows researchers to study the specific effects of mGluR activation without interference from other receptors. However, ACPD has limitations in terms of its pharmacokinetics and pharmacodynamics, which may affect its suitability for certain types of experiments.
Orientations Futures
There are many potential future directions for research involving ACPD and N-(3-chlorophenyl)-N'-isopropylethanediamide. One area of interest is the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Other directions include investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, and exploring the potential of mGluR modulation in the treatment of addiction and mood disorders.
In conclusion, ACPD is a chemical compound that is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. It has a variety of biochemical and physiological effects and has potential as a treatment for chronic pain and other disorders. Future research directions include the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide and investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurological and psychiatric disorders.
Applications De Recherche Scientifique
ACPD is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. ACPD has been used to investigate the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in these processes, as well as in drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPGYSIYBPQXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(propan-2-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848367.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848375.png)
![2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848380.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)


![N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848413.png)

![N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848460.png)
![N-cyclohexyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848486.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848492.png)